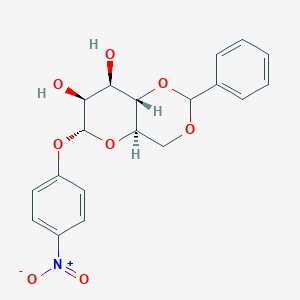

4-Nitrophenyl 4,6-O-benzylidene-a-D-mannopyranoside

説明

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is a biochemical compound with the molecular formula C19H19NO8 and a molecular weight of 389.36 g/mol . It is primarily used in proteomics research and is known for its solid physical state, solubility in chloroform and DMSO, and a melting point of 109-111°C .

準備方法

The synthesis of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside typically involves the benzylidenation of mannopyranoside derivatives. One common method employs fluoroboric acid as a catalyst, which allows for the purification of the product by simple crystallization . The reaction conditions usually involve maintaining a low temperature and using solvents like chloroform or dichloromethane .

化学反応の分析

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Catalytic hydrogenation can reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and palladium on carbon for reduction. The major products formed depend on the specific reaction conditions but can include amines, alcohols, and substituted phenyl derivatives .

科学的研究の応用

Enzymatic Assays

4-NP-BM is widely utilized in enzymatic assays to study various glycosidases, particularly:

- α-Mannosidase Activity : It serves as a chromogenic substrate to quantify enzyme activity, aiding in the characterization of glycosidase kinetics and mechanisms.

- Comparative Studies : Researchers use it alongside other substrates to differentiate between enzyme specificities (e.g., comparing α-mannosidase with β-mannosidase).

Glycobiology

This compound plays a role in glycobiology by facilitating:

- Glycoprotein Analysis : It helps elucidate structural details of glycoproteins through the study of mannose-rich structures.

- Carbohydrate Synthesis : Used in synthesizing complex carbohydrates and glycosides, contributing to the development of new carbohydrate-based therapeutics.

Diagnostic Tools

In clinical diagnostics, 4-NP-BM can be employed as:

- Diagnostic Substrate : For identifying deficiencies in α-mannosidase activity related to specific metabolic disorders.

- Research on Disease Mechanisms : Understanding how variations in mannose metabolism affect diseases such as lysosomal storage disorders.

Case Studies and Research Findings

Several studies have highlighted the importance of 4-NP-BM in various applications:

作用機序

The compound acts as a chromogenic substrate for alpha-mannosidase. When hydrolyzed by the enzyme, it releases 4-nitrophenol, which can be quantitatively measured due to its yellow color. This mechanism is crucial for studying enzyme kinetics and inhibitor screening .

類似化合物との比較

Similar compounds to 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside include:

4-Nitrophenyl alpha-D-mannopyranoside: Lacks the benzylidene protection and is used similarly in enzymatic assays.

4-Nitrophenyl beta-D-mannopyranoside: Used to study beta-mannosidase activity.

4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside: Contains an additional benzoyl group, making it useful for more specific biochemical applications.

The uniqueness of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside lies in its benzylidene protection, which provides stability and specificity in enzymatic reactions .

生物活性

4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside (commonly referred to as pNP-Man) is a synthetic glycoside extensively utilized in biochemical research, particularly as a substrate for the enzyme α-mannosidase. This compound is notable for its role in studying glycosidase activities and has implications in various fields, including enzymology, carbohydrate chemistry, and clinical diagnostics. This article explores the biological activity of pNP-Man, detailing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside has the molecular formula and a molecular weight of approximately 389.36 g/mol. It features a para-nitrophenyl group attached to a benzylidene derivative of α-D-mannopyranoside. The presence of the nitrophenyl group allows for colorimetric detection upon enzymatic cleavage, making it a valuable tool in enzyme assays.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.36 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

Target Enzyme

The primary target of 4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside is α-mannosidase , an enzyme responsible for hydrolyzing terminal non-reducing mannose residues in mannose-rich glycoconjugates. The compound acts as a substrate for this enzyme, facilitating the study of mannose metabolism.

Mode of Action

Upon hydrolysis by α-mannosidase, pNP-Man releases 4-nitrophenol , which can be quantified spectrophotometrically. This reaction not only enables the measurement of α-mannosidase activity but also provides insights into various diseases associated with mannose metabolism .

Biochemical Pathways

The hydrolysis of pNP-Man is part of the mannose metabolic pathway , contributing to the breakdown of glycoconjugates and the generation of mannose for other biochemical processes . The compound's action is influenced by environmental factors such as pH and temperature, which are critical for optimal enzyme activity.

Applications in Research

4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside serves multiple roles in scientific research:

- Enzymatic Assays : It is widely used as a chromogenic substrate for measuring α-mannosidase activity in both research and clinical settings .

- Glycosylation Studies : The compound aids in understanding glycosylation mechanisms and enzyme kinetics, which are crucial for developing therapeutic agents targeting glycosylation pathways .

- Diagnostic Applications : Its ability to produce a measurable color change upon enzymatic cleavage makes it valuable for diagnostic assays related to carbohydrate metabolism disorders .

Case Study 1: Enzyme Kinetics Analysis

A study investigated the kinetics of α-mannosidase using pNP-Man as a substrate. The researchers observed that varying concentrations of the substrate significantly influenced enzyme activity. The results indicated that pNP-Man could effectively distinguish between different α-mannosidase isoforms based on their kinetic parameters .

Case Study 2: Clinical Diagnostics

In clinical diagnostics, pNP-Man has been utilized to assess α-mannosidase activity in patients suspected of having lysosomal storage diseases. The assay demonstrated high sensitivity and specificity, providing clinicians with reliable data for diagnosis .

特性

IUPAC Name |

(4aR,6R,7S,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16+,17-,18?,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBDVEKOBCWPHZ-VHXLSKCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454080 | |

| Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58056-41-0 | |

| Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。